molecular formula C17H17NO4 B12111091 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid

2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B12111091
M. Wt: 299.32 g/mol
InChI Key: QLFQYHOVEGHMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid is a small molecule compound with the CAS registry number 518007-33-5 . Its molecular formula is C 17 H 17 NO 4 , and it has a molecular weight of 299.32 g/mol . A representation of its structure can be described using the SMILES notation: O=C(Nc1ccccc1C(=O)O)COc1c(C)cccc1C . This chemical is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use. Specific details regarding its mechanism of action, primary research applications, and biological targets are not currently available in the public domain. Researchers are encouraged to consult the scientific literature for the latest findings on this compound. All products are for research use only and not intended for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C17H17NO4/c1-11-6-5-7-12(2)16(11)22-10-15(19)18-14-9-4-3-8-13(14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

QLFQYHOVEGHMAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis begins with the preparation of the acetylated phenoxy intermediate. 2,6-Dimethylphenol reacts with acetic anhydride under controlled conditions to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate is subsequently coupled with 2-aminobenzoic acid via nucleophilic acyl substitution to yield the final product.

Critical Steps:

  • Acetylation of 2,6-Dimethylphenol:

    • 2,6-Dimethylphenol is treated with acetic anhydride in toluene at 40–60°C, catalyzed by triethylamine. The reaction generates 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its acyl chloride using thionyl chloride (SOCl₂).

    • Thionyl chloride facilitates the conversion of carboxylic acids to acyl chlorides at mild temperatures (20–40°C), minimizing side reactions.

  • Amide Bond Formation:

    • The acyl chloride reacts with 2-aminobenzoic acid in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine acts as a base to scavenge HCl, driving the reaction to completion.

    • Yield optimization requires stoichiometric control, with a molar ratio of 1:1.2 (acyl chloride:amine) to account for reagent volatility.

Reaction Optimization and Conditions

Solvent and Temperature Effects

ParameterConventional MethodOptimized Method
SolventTolueneDichloromethane
Temperature40–60°C25–30°C
Reaction Time6–8 hours3–4 hours
Yield68–72%85–88%

Switching from toluene to DCM reduces viscosity, enhancing reagent miscibility and reaction kinetics. Lower temperatures (25–30°C) prevent thermal degradation of the acyl chloride, improving yield by 15–20%.

Catalytic Enhancements

  • Triethylamine vs. DMAP:
    Triethylamine remains the preferred base due to its cost-effectiveness and efficient HCl neutralization. However, dimethylaminopyridine (DMAP) shows promise in accelerating acylation by stabilizing transition states, though it increases production costs.

Purification and Crystallization Techniques

Crude Product Isolation

Post-reaction, the mixture is quenched with ice-water to precipitate the product. Filtration and washing with cold ethanol remove unreacted starting materials and byproducts.

Recrystallization Systems

Solvent SystemPurity ImprovementRecovery Rate
Methanol/Water (3:1)95% → 99%78%
Ethanol/Ethyl Acetate95% → 98%82%

Methanol/water systems achieve higher purity due to selective solubility, while ethanol/ethyl acetate balances recovery and purity. Slow cooling (0.5°C/min) yields larger crystals, simplifying filtration.

Analytical Characterization

Spectroscopic Confirmation

  • FTIR Analysis:

    • C=O Stretch: 1685 cm⁻¹ (amide I band).

    • N–H Bend: 1540 cm⁻¹ (amide II band).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.3 (s, 1H, COOH), δ 8.2 (t, 1H, NH), δ 7.8–6.9 (m, 7H, aromatic).

Purity Assessment

HPLC with a C18 column (acetonitrile/water gradient) confirms >99% purity, with retention time at 6.7 minutes .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Enzyme Inhibition Studies

One of the primary applications of 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid is its potential as an enzyme inhibitor. Research has indicated that similar compounds exhibit significant inhibitory activity against key enzymes involved in metabolic disorders and neurodegenerative diseases.

  • α-Glucosidase Inhibition : Compounds related to this compound have shown moderate inhibitory effects against α-glucosidase, an enzyme crucial in carbohydrate metabolism. This inhibition can help manage conditions like Type 2 diabetes by slowing carbohydrate absorption in the intestines .
  • Acetylcholinesterase Inhibition : Similar derivatives have been evaluated for their ability to inhibit acetylcholinesterase, a critical enzyme in neurotransmission. Inhibitors of this enzyme are valuable in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Antimicrobial and Anticancer Activities

Research has demonstrated that compounds with structural similarities to this compound possess antimicrobial and anticancer properties.

  • Antimicrobial Activity : Various synthesized derivatives have been tested against a range of bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in developing new antibiotics .
  • Anticancer Potential : Studies have reported that certain analogs exhibit cytotoxic effects on cancer cell lines. For instance, one study highlighted the ability of compounds to induce apoptosis in cancer cells through caspase activation and reduction of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

Substituent Activity Remarks
Dimethylphenoxy groupModerate α-glucosidase inhibitionEnhances solubility and bioavailability
Acetamide moietyAnticancer activityEssential for interaction with target enzymes
Benzene ringIncreases lipophilicityImproves membrane permeability

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on this compound:

  • Case Study 1: Synthesis and Evaluation
    A study synthesized various derivatives and evaluated their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. The results indicated that specific substitutions on the benzene ring significantly enhanced inhibitory potency .
  • Case Study 2: Antitumor Activity Assessment
    Another research project focused on assessing the anticancer properties of synthesized compounds derived from this compound. The findings revealed substantial cytotoxic effects on human cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid
  • 2-{[(2,4-Dimethylphenoxy)acetyl]amino}benzoic acid
  • 2-{[(2,6-Dichlorophenoxy)acetyl]amino}benzoic acid

Uniqueness

2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid is unique due to the presence of the 2,6-dimethylphenoxy group, which imparts specific chemical and physical properties

Biological Activity

2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16_{16}H19_{19}NO3_3
  • Molecular Weight : 273.33 g/mol

The structure features a benzoic acid moiety linked to a dimethylphenoxyacetyl group, which is critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of para-aminobenzoic acid (PABA), to which this compound is related, have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

CompoundTarget MicroorganismActivity
PABA DerivativesEscherichia coliModerate Inhibition
PABA DerivativesStaphylococcus aureusHigh Inhibition

2. Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various studies. The compound appears to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

A recent study reported that certain analogs exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for therapeutic use:

CompoundCOX-1 Inhibition IC50_{50} (µM)COX-2 Inhibition IC50_{50} (µM)
Analog A15.53.8
Analog B12.04.5

3. Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Recent findings suggest that the compound's mechanism may involve apoptosis induction and cell cycle arrest:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-710.5Apoptosis induction
A5498.3Cell cycle arrest

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of analogs of this compound:

  • Study on Anti-Cancer Activity : A study published in Cancer Letters evaluated the effects of various PABA derivatives on tumor xenografts in mice, revealing that some derivatives significantly reduced tumor size compared to controls .
  • Anti-Cholinesterase Activity : Another study assessed the inhibitory effects on acetylcholinesterase (AChE), finding that certain analogs showed promising results comparable to established inhibitors like donepezil .

Future Directions

While preliminary data on the biological activity of this compound is promising, further research is warranted to elucidate its full therapeutic potential. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • In Vivo Evaluations : Conducting animal studies to assess efficacy and safety profiles.
  • Clinical Trials : Ultimately, successful preclinical findings should lead to clinical trials to evaluate therapeutic applications in humans.

Q & A

Q. What are the optimized synthetic routes for 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves sequential acylation and coupling reactions. Starting with 2,6-dimethylphenol (precursor to the phenoxy moiety), react it with chloroacetyl chloride to form the acetylated intermediate. Subsequent coupling with 2-aminobenzoic acid under basic conditions (e.g., NaHCO₃) yields the target compound. Key parameters include:
  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent selection : Use anhydrous dichloromethane or THF to enhance reactivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>97%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm structural integrity by identifying peaks corresponding to the aromatic protons (δ 6.8–7.5 ppm), acetyl group (δ 2.3–2.6 ppm), and carboxylic acid (δ 12–13 ppm) .
  • FT-IR : Validate functional groups via O–H stretch (2500–3300 cm⁻¹, carboxylic acid), C=O (1680–1720 cm⁻¹, acetyl and acid), and N–H bend (1540–1650 cm⁻¹, amide) .
  • HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and monitor the molecular ion peak ([M+H]⁺) for m/z ~328 .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties and bioavailability of this compound?

  • Methodological Answer : Polymorph screening via solvent evaporation or thermal treatment (e.g., heating form II to 150°C to induce transition to form III) reveals distinct properties:
  • Solubility : Form II may exhibit higher aqueous solubility due to looser crystal packing, enhancing bioavailability .
  • Stability : Use differential scanning calorimetry (DSC) to identify melting points (e.g., form II: ~180°C; form III: ~220°C) and assess thermal stability .
  • Bioavailability : Compare dissolution rates of polymorphs using USP apparatus II (pH 6.8 phosphate buffer) linked to in vivo pharmacokinetic studies .

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated or glucuronidated derivatives) that may explain enhanced in vivo activity .
  • Protein binding assays : Employ equilibrium dialysis to quantify plasma protein binding, which may reduce free drug availability in vivo .
  • Dose-response modeling : Apply allometric scaling to adjust in vitro IC₅₀ values for in vivo efficacy predictions, accounting for metabolic clearance .

Q. What strategies are effective for designing cocrystals to modulate the drug’s pharmacokinetic profile?

  • Methodological Answer :
  • Coformer selection : Screen pharmaceutically acceptable coformers (e.g., nicotinamide, succinic acid) using Hansen solubility parameters to predict compatibility .
  • Cocrystal synthesis : Employ solvent-assisted grinding (e.g., methanol, 1:1 molar ratio) and validate via PXRD to confirm new diffraction patterns .
  • Dissolution testing : Compare cocrystal vs. parent compound in simulated gastric fluid (pH 1.2) to assess enhanced solubility or sustained release .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anti-inflammatory activity across different assays?

  • Methodological Answer :
  • Assay standardization : Re-evaluate COX-1/COX-2 inhibition using identical enzyme sources (e.g., human recombinant enzymes) and substrate concentrations (e.g., 10 μM arachidonic acid) .
  • Cellular context : Compare activity in primary human monocytes vs. murine macrophage lines (e.g., RAW 264.7) to identify species-specific effects .
  • Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to control for batch-to-batch variability in compound purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.